Technical Guide: Synthesis of 4,6-Bis(diphenylphosphino)dibenzofuran (DBFphos)
Technical Guide: Synthesis of 4,6-Bis(diphenylphosphino)dibenzofuran (DBFphos)
Executive Summary
Molecule: 4,6-Bis(diphenylphosphino)dibenzofuran CAS: 133850-81-4 Common Name: DBFphos Classification: Rigid, Wide-Bite-Angle Diphosphine Ligand
This guide details the synthesis of DBFphos , a crucial ligand in homogeneous catalysis. Characterized by its rigid dibenzofuran backbone and a large bite angle (~131°), DBFphos is structurally related to Xantphos but lacks the hemilabile ether oxygen, resulting in distinct steric and electronic properties. It is widely employed in Palladium-catalyzed cross-coupling reactions and Rhodium-catalyzed hydroformylation, where it promotes high regioselectivity for linear aldehydes.
The synthesis relies on a Directed Ortho Metalation (DoM) strategy, utilizing the ring oxygen of dibenzofuran to direct double lithiation at the 4 and 6 positions, followed by electrophilic trapping with chlorodiphenylphosphine.
Retrosynthetic Analysis & Mechanism
The synthesis is best understood through a disconnection at the Phosphorus-Carbon (P-C) bonds. The dibenzofuran core is electron-rich, but the 4 and 6 positions are specifically activated via the Directed Ortho Metalation (DoM) mechanism.
Mechanistic Insight[1]
-
Directing Group: The ether oxygen atom in the dibenzofuran ring acts as a Directed Metalation Group (DMG). It coordinates to the Lithium cation of the base (
-BuLi or -BuLi). -
Base Activation: The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) is critical. TMEDA breaks down the oligomeric aggregates of alkyl lithiums (increasing reactivity) and stabilizes the lithiated intermediate by chelating the lithium ion.
-
Regioselectivity: The coordination directs the base to deprotonate the ortho protons (C4 and C6), forming the thermodynamically stable 4,6-dilithiodibenzofuran intermediate.
-
Electrophilic Quench: The hard nucleophile (Lithium-Carbon bond) reacts rapidly with the soft electrophile (
) to form the C-P bonds.
Reaction Scheme Visualization
Figure 1: Retrosynthetic logic for DBFphos via Directed Ortho Metalation.
Experimental Protocol
Safety Prerequisites
-
n-Butyllithium (n-BuLi): Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Use dry syringes and cannula techniques.
-
Chlorodiphenylphosphine (
): Corrosive, reacts violently with water/air, and releases HCl. Toxic by inhalation. -
Solvents: Diethyl ether or THF must be anhydrous and degassed (e.g., distilled from Na/Benzophenone) to prevent quenching of the lithiated intermediate.
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role |
| Dibenzofuran | 1.0 | Substrate |
| 2.5 | Lithiating Agent | |
| TMEDA | 2.5 - 3.0 | Ligand for Li / Activator |
| Chlorodiphenylphosphine ( | 2.5 | Electrophile |
| Diethyl Ether (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Procedure
Step 1: Preparation of the Dilithio Intermediate
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Flush continuously with Argon.
-
Charge the flask with Dibenzofuran (e.g., 5.0 g, 29.7 mmol) and anhydrous Diethyl Ether (~100 mL).
-
Add TMEDA (11.2 mL, ~75 mmol) to the solution.
-
Cool the mixture to 0°C (Ice bath) or -78°C (Dry ice/Acetone). Note: While some protocols operate at RT, cooling improves regioselectivity and control.
-
Add
-BuLi (30 mL of 2.5M solution, 75 mmol) dropwise via syringe/cannula over 30 minutes. -
Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours . A color change (often to yellow/orange suspension) indicates the formation of the 4,6-dilithiodibenzofuran.
Step 2: Phosphinylation
-
Cool the reaction mixture back to 0°C .
-
Add Chlorodiphenylphosphine (
) (13.5 mL, ~75 mmol) dropwise. The reaction is exothermic; control the addition rate to maintain temperature. -
Remove the cooling bath and allow the mixture to stir at RT for 12 hours .
Step 3: Workup & Purification
-
Quench: Carefully add degassed water (50 mL) to quench excess lithium salts.
-
Separation: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with CH2Cl2 or Ether (2 x 50 mL).
-
Drying: Combine organic phases, dry over anhydrous MgSO4, and filter.
-
Concentration: Remove solvent under reduced pressure to yield a crude solid (often sticky/oily due to impurities).
-
Recrystallization (Critical): The crude product often contains mono-substituted phosphine. Recrystallize from boiling Ethanol or a Toluene/Ethanol mixture.
-
Dissolve crude in minimum hot Toluene.
-
Add hot Ethanol until turbid.
-
Cool slowly to 4°C.
-
Filter the white crystalline solid (DBFphos).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of DBFphos.
Characterization & Quality Control
To validate the synthesis, compare the isolated product against these standard metrics.
| Technique | Expected Data | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation (phosphine oxides). |
| Singlet, approx. -15 to -25 ppm (C6D6 or CDCl3) | Oxide impurities appear at positive shift (~ +20-30 ppm). | |
| Aromatic region: 7.0 - 8.0 ppm | Distinct splitting pattern due to P-H coupling. | |
| Melting Point | > 200°C (Decomposition often observed) | Sharp range indicates high purity. |
Troubleshooting:
-
Mono-substitution: If the
P NMR shows two major peaks (or complex multiplets), the lithiation was incomplete. Ensure reagents are fresh and reaction time is sufficient. -
Oxidation: If a peak appears at ~+25 ppm, the phosphine has oxidized. Recrystallize under inert atmosphere or reduce with trichlorosilane (
).
Applications in Drug Development
DBFphos is a "privileged ligand" in pharmaceutical synthesis due to its specific geometry:
-
Hydroformylation: Used to convert alkene precursors into linear aldehydes (drug intermediates) with high regioselectivity (n:iso > 98:2).
-
Cross-Coupling: The wide bite angle accelerates reductive elimination in Pd-catalyzed C-N and C-O bond formations, essential for synthesizing heteroaryl drug scaffolds.
References
-
Haenel, M. W., et al. (1991). Transanular interaction in [m.n]phanes, 35. Models for the graphite surface: Synthesis and structure of 4,6-bis(diphenylphosphino)dibenzofuran.Chemische Berichte, 124(7), 1705–1710.
-
Kranenburg, M., van Leeuwen, P. W. N. M., et al. (1995). New diphosphine ligands based on heterocyclic aromatics inducing very high regioselectivity in rhodium-catalyzed hydroformylation.Organometallics, 14(6), 3081–3089.
-
Organic Syntheses. (2003).[4] Synthesis of (R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) (DBFOX/Ph).Org.[4][5][6] Synth. 80,[4][7][8] 46. (Provides the definitive lithiation protocol for the 4,6-position).
Sources
- 1. DSpace [wyoscholar.uwyo.edu]
- 2. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. scispace.com [scispace.com]
- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 8. pubs.acs.org [pubs.acs.org]
